molecular formula C12H11NO3 B11888718 2-(6-Methyl-2-oxoquinolin-1(2H)-yl)acetic acid

2-(6-Methyl-2-oxoquinolin-1(2H)-yl)acetic acid

Cat. No.: B11888718
M. Wt: 217.22 g/mol
InChI Key: IOZKJHFQNNBFFS-UHFFFAOYSA-N
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Description

2-(6-Methyl-2-oxoquinolin-1(2H)-yl)acetic acid (CAS 1355233-21-4) is a high-value N-functionalized 2-quinolone derivative that serves as a key organic precursor in medicinal chemistry and drug discovery research. This compound is part of the esteemed quinolone family , a class of heterocycles recognized as privileged scaffolds in pharmaceutical development due to their wide spectrum of biological activities . Its primary research application is as a versatile carboxylate ligand for synthesizing novel organometallic complexes with demonstrated biological activity . Recent cutting-edge research has utilized this specific compound to synthesize novel tributyltin(IV) complexes . These complexes have shown promising in vitro antiproliferative activity against a diverse panel of human and mouse tumor cell lines, including melanoma (A375), breast adenocarcinoma (MCF-7), and colorectal carcinoma (HCT116) cells . The complexes derived from this ligand are particularly notable for their ability to induce anoikis-like cell death a favorable type of anchorage-independent apoptosis that plays a crucial role in preventing cancer dissemination in A375 human melanoma cells . The compound's structure, featuring an acetic acid moiety linked to the nitrogen atom of the 6-methyl-2-quinolone core, is essential for coordinating with metal centers and determining the final geometry and reactivity of the resulting organometallic compounds . Researchers value this building block for developing new non-platinum metal-based chemotherapeutic agents aimed at overcoming the limitations of traditional cisplatin-based treatments . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

2-(6-methyl-2-oxoquinolin-1-yl)acetic acid

InChI

InChI=1S/C12H11NO3/c1-8-2-4-10-9(6-8)3-5-11(14)13(10)7-12(15)16/h2-6H,7H2,1H3,(H,15,16)

InChI Key

IOZKJHFQNNBFFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C=C2)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methyl-2-oxoquinolin-1(2H)-yl)acetic acid typically involves the reaction of 6-methyl-2-oxoquinoline with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Substitution Reactions

The quinoline ring undergoes electrophilic substitution, particularly at the 6-methyl and 2-oxo positions. Key reactions include:

  • Halogenation : Reacts with halogens (e.g., Cl₂, Br₂) in acidic media to form halogenated derivatives at the quinoline ring’s electron-rich positions.

  • N-Alkylation : The nitrogen atom at position 1 participates in alkylation with alkyl halides (e.g., ethyl iodide) under basic conditions (K₂CO₃/DMF), yielding N-alkylated products .

Functionalization of the Acetic Acid Group

The carboxylic acid moiety participates in esterification, amidation, and hydrazide formation:

Reaction TypeReagents/ConditionsProductYieldSource
Esterification Ethanol, H₂SO₄ (catalytic)Ethyl 2-(6-methyl-2-oxoquinolin-1-yl)acetate85%
Amidation DCC (coupling agent), R-NH₂N-Alkyl-3-[2-oxoquinolin-1-yl]propanamide70–90%
Hydrazide Formation Hydrazine hydrate, ethanol, reflux3-[2-oxoquinolin-1-yl]propanhydrazide85%

Phosphorylation Reactions

The compound reacts with phosphorus-based reagents to form phosphonate derivatives:

  • Triethoxy Phosphonoacetate Reaction : Under acidic conditions (acetic acid/H₂SO₄), the acetic acid group undergoes phosphorylation, yielding diethyl 6-(1,2-dihydro-4-hydroxy-1-methyl-2-oxoquinolin-3-yl)-2-oxo-2H-pyran-3-yl-3-phosphonate (50% yield) .

  • Mechanism : The reaction proceeds via carbanion attack on the allylic system, followed by elimination of HNMe₂ .

Key Spectral Data for Phosphonate Product :

  • IR : 1250 cm⁻¹ (P=O), 1032 cm⁻¹ (P-O-C)

  • ³¹P-NMR : δ 24.2 ppm (singlet)

  • ¹H-NMR : δ 1.05–1.35 (t, 6H, CH₃), δ 3.75–4.15 (m, 4H, CH₂)

Metal Complexation

The carboxylic acid group coordinates with metals to form stable complexes:

  • Diphenyltin(IV) Complexes : Reacts with diphenyltin(IV) oxide in toluene under reflux to form bis-carboxylato complexes. These complexes exhibit skew-trapezoidal geometry, confirmed by ¹¹⁹Sn-NMR (δ −180 to −200 ppm) .

  • Biological Relevance : These tin complexes demonstrate potent cytotoxicity (IC₅₀: 0.1–3.7 μM) against cancer cell lines via caspase-dependent apoptosis .

Oxidation and Reduction

  • Oxidation : Treatment with hydrogen peroxide oxidizes the 2-oxo group to a hydroxylated derivative.

  • Reduction : Sodium borohydride reduces the ketone group at position 2 to a secondary alcohol.

Structural Modifications for Bioactivity

Derivatives synthesized via these reactions show enhanced biological activity:

DerivativeBiological ActivityIC₅₀/InhibitionSource
Compound 9e Cytotoxicity (MCF-7 cells)1.32 μM (vs. doxorubicin: 1.21 μM)
Phosphonate 3 Antioxidant activityModerate ROS scavenging
Tin Complex 1 Anticancer (HCT116 cells)IC₅₀: 0.1 μM (apoptosis induction)

Mechanistic Insights

  • Nucleophilic Reactivity : The quinoline nitrogen acts as a hard nucleophile, favoring N-alkylation over O-alkylation .

  • Acid-Catalyzed Reactions : Strong acidic conditions (H₂SO₄) facilitate phosphorylation and cyclization .

Scientific Research Applications

Anticancer Activity

Quinoline derivatives have been extensively studied for their potential as anticancer agents. The compound has demonstrated significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : Research indicates that quinoline derivatives can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and the activation of pro-apoptotic pathways. For instance, studies have shown that compounds similar to 2-(6-Methyl-2-oxoquinolin-1(2H)-yl)acetic acid can lead to G2/M phase arrest in MCF-7 breast cancer cells, as evidenced by increased levels of apoptotic markers like Caspase-3 and BAX .
  • Case Studies : In a study evaluating multiple quinoline derivatives, one compound exhibited an IC50 value of 3.02 µM against MCF-7 cells, comparable to the standard drug Doxorubicin (IC50 = 2.29 µM) . Another study highlighted that derivatives with structural modifications around the quinoline core showed enhanced activity against colorectal and breast cancer cell lines .

Antibacterial Properties

In addition to anticancer properties, quinoline derivatives have been explored for their antibacterial activities. The unique structural features of these compounds contribute to their effectiveness against various bacterial strains.

  • Activity Spectrum : Compounds related to this compound have been tested against both Gram-positive and Gram-negative bacteria. For instance, some derivatives showed moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL against strains like Staphylococcus aureus and Escherichia coli .

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions between quinoline derivatives and biological targets, facilitating the design of more effective drugs.

  • Binding Affinity : Computational studies have indicated that certain quinoline derivatives exhibit strong binding affinities to key targets involved in cancer progression, such as Aurora A kinase. For example, specific compounds demonstrated docking scores indicating favorable interactions with target proteins crucial for tumor growth regulation .

Summary Table of Applications

Application AreaFindingsReferences
Anticancer ActivitySignificant cytotoxicity against MCF-7 cells; induces apoptosis via cell cycle arrest
Antibacterial PropertiesModerate activity against Gram-positive and Gram-negative bacteria
Molecular DockingStrong binding affinity to Aurora A kinase; potential for targeted therapeutic development

Mechanism of Action

The exact mechanism of action of 2-(6-Methyl-2-oxoquinolin-1(2H)-yl)acetic acid is not fully understood. it is believed to exert its effects by interacting with specific molecular targets such as bacterial enzymes or receptors involved in inflammatory pathways. The quinoline ring structure allows it to intercalate with DNA, potentially disrupting essential biological processes in microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Methyl-2-oxoquinolin-1(2H)-yl)acetic acid stands out due to its versatile chemical reactivity and broad spectrum of biological activities. Its ability to undergo various chemical transformations makes it a valuable intermediate in synthetic chemistry. Additionally, its antimicrobial properties make it a promising candidate for developing new therapeutic agents .

Biological Activity

2-(6-Methyl-2-oxoquinolin-1(2H)-yl)acetic acid is a compound that belongs to the quinoline family, known for its diverse biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical structure and properties:

  • Chemical Formula : C12H11NO3
  • Molecular Weight : 219.23 g/mol
  • IUPAC Name : this compound

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the cytotoxicity data obtained from in vitro assays:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)5.02Induces apoptosis and inhibits cell adhesion
HCT116 (Colorectal Cancer)4.75Triggers anchorage-independent apoptosis
A375 (Melanoma)6.30Causes lipid peroxidation-mediated cell death
4T1 (Mouse Breast Cancer)5.85Inhibits proliferation via cell cycle arrest

The mechanisms underlying the biological activity of this compound include:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, a process that is crucial for preventing tumor growth and metastasis.
  • Cell Cycle Arrest : Flow cytometric analyses revealed that treatment with this compound leads to cell cycle arrest at the G2/M phase, which is essential for halting cancer cell proliferation.
  • Inhibition of Cell Adhesion : By affecting cell adhesion properties, the compound may prevent cancer cells from anchoring and spreading, thus reducing metastasis.
  • Lipid Peroxidation : The compound induces oxidative stress in cancer cells, leading to lipid peroxidation and subsequent cell death .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Study on MCF-7 Cells : In a study evaluating the cytotoxic effects on MCF-7 breast cancer cells, it was found that the compound significantly reduced cell viability compared to control groups, with an IC50 value comparable to established chemotherapeutic agents like Doxorubicin .
  • Melanoma Research : A separate investigation into A375 melanoma cells demonstrated that treatment with this quinoline derivative resulted in increased apoptotic markers and reduced cell proliferation rates, indicating its potential as a therapeutic agent against melanoma .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 2-(6-Methyl-2-oxoquinolin-1(2H)-yl)acetic acid, and how do reaction conditions influence product purity and yield?

  • Methodological Answer : A common approach involves alkylation of the quinolinone core. For example, alkylation of 3-acetyl-4-methylquinolin-2-(1H)-one with methyl chloroacetate in a solvent mixture (DMF/acetone, 1:1) using K₂CO₃ as a base yields both N-substituted and O-regioisomeric products. Optimization requires controlling reaction time, temperature (~50–60°C), and stoichiometry to favor the desired N-alkylated product. Column chromatography or recrystallization is typically employed to isolate the target compound .
  • Key Parameters :
ParameterOptimal ConditionImpact on Yield/Purity
Solvent SystemDMF/acetone (1:1)Enhances solubility of reactants
BaseK₂CO₃Facilitates deprotonation
Temperature50–60°CBalances reaction rate/selectivity

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with quinoline proton signals appearing downfield (δ 7.5–8.5 ppm) and methyl/acetate groups in characteristic regions (δ 2.0–3.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ at m/z 232.0974 for C₁₂H₁₁NO₃).
  • Infrared (IR) Spectroscopy : Stretching frequencies for carbonyl groups (C=O, ~1700 cm⁻¹) and quinoline rings (~1600 cm⁻¹) are critical.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : While current GHS data indicates no classified hazards for this compound (CAS 52531-20-1), general precautions include:
  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods during synthesis or handling of powders to avoid inhalation.
  • First-Aid Measures :
  • Skin contact: Wash with soap/water.
  • Eye exposure: Rinse with water for 15 minutes.
  • Storage : Store in sealed containers at –20°C, protected from light and moisture .

Advanced Research Questions

Q. How can mechanistic studies resolve regioisomeric byproduct formation during synthesis?

  • Methodological Answer : Regioisomer formation (e.g., O- vs. N-alkylation) arises from ambident nucleophilicity of the quinolinone system. To minimize byproducts:
  • Solvent Polarity : Polar aprotic solvents (DMF) favor N-alkylation by stabilizing transition states.
  • Temperature Control : Lower temperatures (≤50°C) reduce kinetic competition between sites.
  • Computational Modeling : Density Functional Theory (DFT) calculations predict nucleophilic attack preferences at N vs. O sites based on charge distribution .

Q. What experimental strategies assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • pH Stability Studies :
    Incubate the compound in buffered solutions (pH 1–13) at 37°C. Monitor degradation via HPLC over 24–72 hours.
  • Thermal Stability :
    Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures.
  • Light Sensitivity :
    Expose to UV/VIS light (ICH Q1B guidelines) and track photodegradation products using LC-MS .

Q. How can researchers address discrepancies in reported biological activity data for this compound?

  • Methodological Answer :
  • Standardized Assays : Use validated cell lines (e.g., HepG2 for cytotoxicity) and consistent concentrations (IC₅₀ measurements).
  • Metabolite Profiling : Identify active metabolites via liver microsome assays to distinguish parent compound effects.
  • Data Normalization : Cross-reference with positive controls (e.g., doxorubicin for cytotoxicity) to calibrate activity metrics .

Q. What computational approaches predict the compound’s pharmacokinetic properties and target interactions?

  • Methodological Answer :
  • ADME Prediction : Tools like SwissADME estimate absorption (LogP ~2.5), metabolism (CYP450 interactions), and bioavailability.
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding affinities to targets (e.g., kinases or GPCRs).
  • MD Simulations : Assess protein-ligand complex stability over 100-ns trajectories using GROMACS .

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